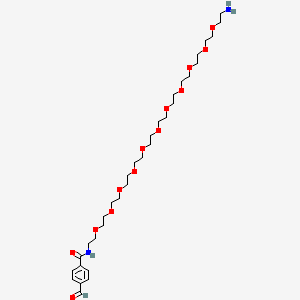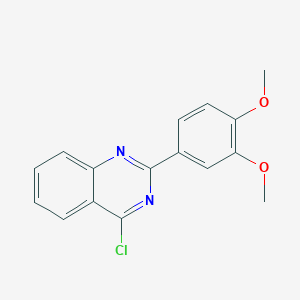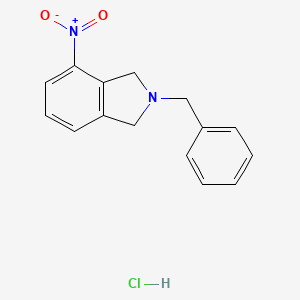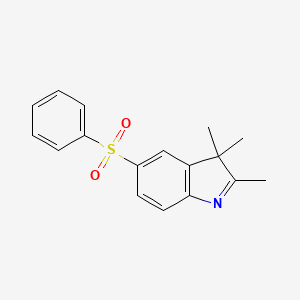![molecular formula C12H9BN4O5 B11835262 (3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid CAS No. 90393-86-5](/img/structure/B11835262.png)
(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid is a complex organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a nitrobenzo[c][1,2,5]oxadiazol-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid typically involves multi-step organic reactions One common method starts with the nitration of benzo[c][1,2,5]oxadiazole to introduce the nitro group This is followed by amination to attach the amino group to the phenyl ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The boronic acid group can be converted to other functional groups through reduction.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The nitrobenzo[c][1,2,5]oxadiazol-4-yl group can participate in electron transfer reactions, contributing to its fluorescent properties.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the nitrobenzo[c][1,2,5]oxadiazol-4-yl group, making it less versatile in certain applications.
4-Aminophenylboronic Acid: Similar structure but without the nitro group, affecting its reactivity and applications.
7-Nitrobenzo[c][1,2,5]oxadiazole: Does not contain the boronic acid group, limiting its use in boron-specific reactions.
Uniqueness
(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid is unique due to the combination of the boronic acid and nitrobenzo[c][1,2,5]oxadiazol-4-yl groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
特性
CAS番号 |
90393-86-5 |
|---|---|
分子式 |
C12H9BN4O5 |
分子量 |
300.04 g/mol |
IUPAC名 |
[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C12H9BN4O5/c18-13(19)7-2-1-3-8(6-7)14-9-4-5-10(17(20)21)12-11(9)15-22-16-12/h1-6,14,18-19H |
InChIキー |
BEHROQDZAHDSRZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835219.png)
![5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione](/img/structure/B11835222.png)






